molecular formula C13H16O3 B14182226 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one CAS No. 847056-87-5

1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one

Katalognummer: B14182226
CAS-Nummer: 847056-87-5
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: PFSOMJBXGBPFBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one is an organic compound with the molecular formula C₁₃H₁₆O₃ It is known for its unique structure, which includes a hydroxy group, a methoxyphenyl group, and a hexenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with ketones. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can influence various biological processes and pathways, making the compound valuable for research and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one stands out due to its specific combination of functional groups and carbon chain length.

Eigenschaften

CAS-Nummer

847056-87-5

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

1-hydroxy-1-(4-methoxyphenyl)hex-4-en-3-one

InChI

InChI=1S/C13H16O3/c1-3-4-11(14)9-13(15)10-5-7-12(16-2)8-6-10/h3-8,13,15H,9H2,1-2H3

InChI-Schlüssel

PFSOMJBXGBPFBW-UHFFFAOYSA-N

Kanonische SMILES

CC=CC(=O)CC(C1=CC=C(C=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.